molecular formula C15H26O B1252268 (1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

Cat. No. B1252268
M. Wt: 222.37 g/mol
InChI Key: MNNFKQAYXGEKFA-SZWZKDINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol is a natural product found in Pinus densiflora, Scapania undulata, and Cedrus libani with data available.

Scientific Research Applications

1. Isolation and Biological Activities in Seaweeds

  • Two known sesquiterpenes, closely related to the specified compound, were isolated from the essential oil of the red seaweed Laurencia dendroidea. These compounds demonstrated some antioxidant activity but were not active against various bacteria and yeast strains. Their presence in multiple seaweed species indicates they are not exclusive to the genus Laurencia (Gressler et al., 2011).

2. Chemical Transformations and Synthesis

  • The compound's derivatives underwent various chemical transformations, including transannular cyclization reactions, which yielded several novel compounds. These studies are crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry (Hayano & Shirahama, 1996).

3. Phytotoxic Activity and Metabolism

  • The compound's derivatives showed significant phytotoxic activity, with major metabolites displaying activity against fungal phytopathogens and effects on the germination and growth of lettuce. This suggests potential applications in agricultural research and development of natural pesticides (Ascari et al., 2013).

4. Biogenetic Studies and Stereochemistry

  • Research into the stereochemistry and reactions of derivatives of this compound has provided insights into sesquiterpene biogenesis, important for understanding natural product synthesis and developing novel organic synthesis methods (Coates et al., 1996).

5. Role in Marine Algae

  • Novel sesquiterpenes structurally related to this compound have been identified in marine algae, contributing to our understanding of marine natural products and their ecological roles (Coll et al., 1989).

6. Antiproliferative Activities

  • Certain derivatives exhibited potent antiproliferative activity, highlighting potential applications in cancer research and the development of new anticancer agents (Singh et al., 2014).

properties

Product Name

(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m0/s1

InChI Key

MNNFKQAYXGEKFA-SZWZKDINSA-N

Isomeric SMILES

C[C@@]12CCCC([C@@H]3[C@@H]1CC[C@@]2([C@H]3O)C)(C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C

synonyms

longiborneol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol
Reactant of Route 2
(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol
Reactant of Route 3
(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol
Reactant of Route 4
(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol
Reactant of Route 5
(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol
Reactant of Route 6
(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

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